A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2-Hydroxy-2-phenylethoxy)phenol
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2-Hydroxy-2-phenylethoxy)phenol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the core physicochemical properties of 2-(2-Hydroxy-2-phenylethoxy)phenol (CAS No: 328104-89-8), a molecule of interest in medicinal chemistry and materials science. In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical profile is paramount, as these characteristics fundamentally govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation potential.[1][2][3][4] While comprehensive experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes known information with established, state-of-the-art methodologies for the determination of key physicochemical parameters. By providing both foundational data and detailed experimental protocols, this document serves as a vital resource for researchers aiming to characterize 2-(2-Hydroxy-2-phenylethoxy)phenol or analogous chemical entities.
Introduction: The Central Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from initial discovery to a marketed therapeutic is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[2][4] Properties such as solubility, lipophilicity (logP), and the acid dissociation constant (pKa) are not merely abstract chemical descriptors; they are critical determinants of a molecule's biological behavior.[3][5] For instance, aqueous solubility is a prerequisite for absorption from the gastrointestinal tract, while lipophilicity governs a molecule's ability to permeate biological membranes. The ionization state of a compound, dictated by its pKa and the pH of its environment, influences both its solubility and its interactions with biological targets. Consequently, a comprehensive characterization of these properties is an indispensable component of any drug development program. This guide is structured to provide an in-depth analysis of 2-(2-Hydroxy-2-phenylethoxy)phenol, offering both known data and the requisite experimental frameworks for its complete physicochemical profiling.
Molecular Identity and Core Properties
2-(2-Hydroxy-2-phenylethoxy)phenol is a bifunctional organic molecule containing both a phenolic and a secondary alcohol moiety. Its chemical structure and basic properties are summarized below.
Table 1: Core Properties of 2-(2-Hydroxy-2-phenylethoxy)phenol
| Property | Value | Source |
| IUPAC Name | 2-(2-hydroxy-2-phenylethoxy)phenol | PubChem[6] |
| CAS Number | 328104-89-8 | Moldb, PubChem[6][7] |
| Molecular Formula | C₁₄H₁₄O₃ | Moldb, PubChem[6][7] |
| Molecular Weight | 230.26 g/mol | Moldb, PubChem[6][7] |
| Appearance | White to light yellow powder/crystal | Tokyo Chemical Industry Co., Ltd.[8] |
| Melting Point | 103.0 to 107.0 °C | Tokyo Chemical Industry Co., Ltd.[8] |
| Hydrogen Bond Donors | 2 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |
| Rotatable Bond Count | 4 | PubChem[6] |
| Topological Polar Surface Area | 49.7 Ų | PubChem[6] |
Lipophilicity: Balancing Membrane Permeation and Aqueous Solubility
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter in drug design. It quantifies the distribution of a compound between a nonpolar (octanol) and a polar (aqueous) phase, thereby providing an indication of its ability to cross biological membranes.
Predicted Lipophilicity
Table 2: Predicted Lipophilicity of 2-(2-Hydroxy-2-phenylethoxy)phenol
| Parameter | Predicted Value | Method/Source |
| XLogP3 | 2.2 | PubChem[6] |
An XLogP3 value of 2.2 suggests that the molecule possesses moderate lipophilicity. This is a favorable characteristic in drug design, as it suggests a balance between aqueous solubility and membrane permeability. However, it is crucial to recognize that this is a computed value. Computational LogP prediction methods, while valuable, are based on algorithms that sum the contributions of molecular fragments or use whole-molecule properties.[9][10][11] Their accuracy can be influenced by the specific structural features of the molecule and the dataset used to train the algorithm.[12]
Experimental Determination of LogP: The Shake-Flask Method (OECD 107)
For definitive characterization, the experimental determination of LogP is essential. The shake-flask method is the gold standard for this purpose and is detailed in OECD Guideline 107.[13][14][15]
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Solvents: Prepare water and n-octanol that are mutually saturated by shaking them together for 24 hours, followed by a separation period.[16]
-
Preparation of the Test Solution: Accurately weigh the test compound and dissolve it in the appropriate phase (water or n-octanol, depending on its solubility). The concentration should be such that it can be accurately measured in both phases after partitioning.
-
Partitioning: In a suitable vessel, combine the n-octanol and water phases in a defined volume ratio. Add the test substance.
-
Equilibration: Shake the vessel at a constant temperature (typically 20-25°C) until equilibrium is reached.[15] Centrifugation may be required to fully separate the two phases.
-
Analysis: Carefully separate the two phases and determine the concentration of the test substance in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Figure 1: Workflow for LogP Determination by the Shake-Flask Method.
Aqueous Solubility: A Cornerstone of Bioavailability
Aqueous solubility is a critical factor influencing the absorption and bioavailability of orally administered drugs. Low solubility can be a major hurdle in drug development.[17]
Kinetic vs. Thermodynamic Solubility
It is important to distinguish between kinetic and thermodynamic solubility.
-
Kinetic solubility is typically measured in high-throughput screening settings where a compound is introduced from a DMSO stock solution into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and can be influenced by the rate of precipitation.[17][18]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is a more definitive measure but is more time-consuming to determine.[19][20][21]
Experimental Determination of Aqueous Solubility
Protocol: Kinetic Solubility by Nephelometry
Nephelometry measures the scattering of light by undissolved particles and is a common high-throughput method for assessing kinetic solubility.[22][23][24]
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Addition to Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.
Figure 2: Workflow for Kinetic Solubility Determination by Nephelometry.
Protocol: Thermodynamic Solubility by the Shake-Flask Method
-
Sample Preparation: Add an excess of the solid compound to a known volume of the desired aqueous buffer in a sealed vial.[21]
-
Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., LC-MS/MS).[20]
Ionization Constant (pKa): Predicting In Vivo Behavior
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For 2-(2-Hydroxy-2-phenylethoxy)phenol, there are two hydroxyl groups that can be deprotonated: the phenolic hydroxyl and the secondary alcohol hydroxyl. The phenolic hydroxyl is expected to be significantly more acidic (lower pKa) than the alcoholic hydroxyl due to the resonance stabilization of the resulting phenoxide anion. The pKa of phenol itself is approximately 9.9. The electron-donating ethoxy group at the ortho position might slightly increase this pKa.
Predicted pKa
Computational methods can provide an estimate of the pKa values.[6][7][8][25][26] However, experimental determination is crucial for accuracy.
Experimental Determination of pKa
Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[27][28][29][30]
-
Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Protocol: pKa Determination by UV-Spectrophotometry
This method is suitable for compounds where the ionized and non-ionized forms have different UV-visible absorption spectra.[31][32][33][34][35]
-
Spectrum Acquisition: Record the UV-visible absorption spectra of the compound in a series of buffers with different known pH values.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Chemical Stability
The chemical stability of a drug candidate is a critical parameter that influences its shelf-life and storage conditions. Stability testing is performed according to guidelines from the International Council for Harmonisation (ICH).[36][37][38][39][40]
Protocol: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways. This involves exposing the compound to stress conditions such as:
-
Acidic and basic hydrolysis: Exposure to solutions of strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH).
-
Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal stress: Exposure to elevated temperatures.
-
Photostability: Exposure to light of specific wavelengths as per ICH Q1B guidelines.[37]
Samples are analyzed at various time points using a stability-indicating analytical method (typically HPLC) to quantify the parent compound and any degradation products.[41]
Synthesis and Potential Impurities
A plausible synthetic route for 2-(2-Hydroxy-2-phenylethoxy)phenol involves the reaction of a phenol with an epoxide. Specifically, it can be synthesized via the reaction of catechol (1,2-dihydroxybenzene) with styrene oxide. This reaction is typically base-catalyzed. A related and widely used industrial process is the Williamson ether synthesis, which is used to produce phenoxyethanol from phenol and ethylene oxide or 2-chloroethanol.[42][43][44][45]
Potential impurities in the final product could include unreacted starting materials, by-products from the reaction of styrene oxide with the second hydroxyl group of catechol, and polymers of styrene oxide.
Figure 3: Proposed Synthetic Pathway for 2-(2-Hydroxy-2-phenylethoxy)phenol.
Conclusion and Future Directions
2-(2-Hydroxy-2-phenylethoxy)phenol possesses a molecular structure with features that are of interest for drug development, including hydrogen bond donors and acceptors, and a balance of hydrophilic and lipophilic character. This guide has summarized its known physicochemical properties and provided a comprehensive framework of established experimental protocols for the determination of its complete physicochemical profile. For researchers working with this molecule or its analogs, the experimental determination of its aqueous solubility, LogP, and pKa is strongly recommended to validate and refine the computational predictions. Furthermore, a thorough investigation of its solid-state properties (e.g., polymorphism, crystallinity) and chemical stability will be crucial for its potential development as a pharmaceutical or specialty chemical. The methodologies detailed herein provide a clear path forward for these essential characterization studies.
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